(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide
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Overview
Description
(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide is a chiral compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming reactions.
Introduction of the Methylamino Group: This step often involves the use of methylamine under controlled conditions to ensure the correct stereochemistry.
Attachment of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
(1S,3s)-3-(methylamino)-N-phenylcyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring.
(1S,3s)-3-(methylamino)-N-phenylcyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring.
Uniqueness
(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(methylamino)-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-13-11-7-9(8-11)12(15)14-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3,(H,14,15) |
InChI Key |
YMVMLGCURPELJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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